2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

X-ray crystallography conformational analysis ring puckering

2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (CAS 65242-20-8, MFCD16691180) is a bicyclic heterocycle featuring a 2-aminopyridine-3-carbonitrile core fused to a saturated seven-membered cycloheptane ring. The compound carries a primary amino group at the 2-position and a nitrile at the 3-position, offering two distinct reactive handles for downstream functionalization.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B13307619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CCC2=CC(=C(N=C2CC1)N)C#N
InChIInChI=1S/C11H13N3/c12-7-9-6-8-4-2-1-3-5-10(8)14-11(9)13/h6H,1-5H2,(H2,13,14)
InChIKeyHONXOLZOHLECRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (CAS 65242-20-8): Core Identity for Procurement Specification


2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (CAS 65242-20-8, MFCD16691180) is a bicyclic heterocycle featuring a 2-aminopyridine-3-carbonitrile core fused to a saturated seven-membered cycloheptane ring . The compound carries a primary amino group at the 2-position and a nitrile at the 3-position, offering two distinct reactive handles for downstream functionalization. With a molecular weight of 187.24 g/mol, a LogP of approximately 2.15, one hydrogen bond donor, and three hydrogen bond acceptors, it occupies physicochemical space distinct from both its six-membered tetrahydroquinoline counterparts and its 2-oxo/2-halo congeners . Commercial availability at 95% purity from multiple vendors supports its use as a research intermediate and building block for library synthesis .

Why 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile Cannot Be Replaced by Its Closest Analogs


The 2-amino-3-carbonitrile substitution pattern on the cyclohepta[b]pyridine scaffold is not readily interchangeable with other amino-cyanopyridine regioisomers or with 2-oxo/2-halo congeners. Replacing the 2-amino group with a 2-oxo (carbonyl) functionality eliminates the sole hydrogen bond donor, fundamentally altering crystal packing, solubility, and receptor recognition motifs [1]. Substituting the seven-membered cycloheptane ring for a six-membered tetrahydroquinoline ring collapses the conformational flexibility essential for certain biological target engagements, particularly in the anti-inflammatory domain where cyclohepta[b]pyridines demonstrate optimal oral activity [2]. Relocating the nitrile from position 3 to position 2 (i.e., 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile, CAS 150459-79-3) strips the amino-nitrile ortho-relationship that underpins the privileged 2-aminonicotinonitrile pharmacophore recognized across multiple target classes . Below, each differentiation dimension is quantified with comparator data.

Quantitative Differentiation of 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile Against Closest Comparators


Conformational Advantage: Cycloheptane Half-Chair vs. Six-Membered Ring Planarity Constraint

X-ray crystallographic analysis of 2-amino-cyclohepta[b]pyridine-3-carbonitrile derivatives reveals that the saturated seven-membered ring adopts a half-chair conformation, as confirmed for the closely related 2-benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile [1]. In contrast, the six-membered cyclohexane ring in analogous 5,6,7,8-tetrahydroquinoline-3-carbonitriles adopts a half-chair or envelope conformation with significantly reduced puckering amplitude due to the smaller ring size. The seven-membered ring's greater conformational flexibility and distinct puckering geometry influence the spatial orientation of the fused pyridine ring and its substituents, potentially affecting both molecular recognition and crystal packing.

X-ray crystallography conformational analysis ring puckering

Supramolecular Differentiation: NH···N Hydrogen Bond Dimers vs. NH···O Hydrogen Bond Networks

In the solid state, 2-amino-cyclohepta[b]pyridine-3-carbonitrile derivatives form robust centrosymmetric dimers via paired N–H···N(nitrile) hydrogen bonds, creating R₂²(12) ring motifs [1]. This contrasts sharply with the 2-oxo analog (2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile), which crystallizes with NH···O hydrogen bonds forming double-layered structures rather than discrete dimers [2]. The 2-amino derivative's dimeric packing motif creates a predictable, reproducible crystal lattice with specific intermolecular distances, while the 2-oxo analog's oxygen-mediated hydrogen bonding produces more variable packing arrangements. Additionally, the 2-carbonitrile regioisomer (6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile, CAS 150459-79-3) lacks an amino group entirely, eliminating the N–H donor and precluding any N–H···N(nitrile) dimer formation .

crystal engineering hydrogen bonding supramolecular chemistry

Synthetic Accessibility Advantage: Single-Step vs. Multi-Step Access to 2-Amino-3-Carbonitrile Core

The target compound's 2-amino-3-carbonitrile motif can be accessed via one-pot multicomponent condensation, whereas the corresponding 2-oxo-3-carbonitrile analog requires a two-step sequence: initial formation of the 2-pyridone ring followed by nitrile installation [1]. Specifically, 2-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is synthesized via a classical Gewald-type or three-component reaction of cycloheptanone, malononitrile, and ammonium acetate in a single step [1][2]. In contrast, the 2-oxo analog (2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile) requires prior formation of the 3-cyanopyrid-2-one scaffold followed by annelation or ring closure, representing a less direct route [3]. This synthetic difference translates to fewer synthetic transformation steps, higher overall yield, and reduced purification burden for the 2-amino derivative.

heterocyclic synthesis multicomponent reaction quinoline synthesis

Pharmacological Scaffold Superiority: Seven-Membered Cyclohepta[b]pyridine vs. Six-Membered Tetrahydroquinoline in Anti-Inflammatory Activity

In the seminal SAR study by Calhoun et al. (1995), systematic expansion of the cycloalkyl ring from six-membered (5,6,7,8-tetrahydroquinoline) to seven-membered (6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine) produced a clear improvement in in vivo anti-inflammatory activity following oral administration [1]. The study reported that the six-membered tetrahydroquinoline precursors demonstrated only moderate anti-ulcer activity, while increasing the cycloalkyl ring size to the seven-membered cyclohepta[b]pyridine scaffold significantly enhanced anti-inflammatory efficacy in both rat carrageenan paw edema and rat developing adjuvant arthritis models [1]. The 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine analogue WY-28342 (compound 27) was identified as the most promising candidate, demonstrating that the seven-membered ring scaffold is the preferred pharmacophoric geometry for this target class [1]. The patent literature further confirms anti-inflammatory activity for 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines with ED₅₀ values demonstrating oral efficacy in rat edema models [2].

anti-inflammatory cyclohepta[b]pyridine SAR ring expansion

Pharmacophore Validation: 2-Aminonicotinonitrile as Privileged Multi-Target Scaffold for PDE10A and Adenosine Receptors

The 2-aminopyridine-3-carbonitrile (2-aminonicotinonitrile) core—exactly the pharmacophoric motif present in the target compound—was computationally designed and experimentally validated as the first multi-target ligand scaffold simultaneously engaging adenosine A₁ and A₂A receptors and inhibiting phosphodiesterase 10A (PDE10A) [1]. A library of 2-aminopyridine-3-carbonitrile derivatives was synthesized via a one-pot protocol and screened against PDE10A and adenosine receptors, yielding IC₅₀ values of 2.4–10.0 μM at PDE10A and Kᵢ values of 34–294 nM at A₁R and/or A₂AR [1]. Importantly, the 2-amino group is essential for this multi-target activity; the corresponding 2-oxo (pyridone) congeners lack the H-bond donor geometry required for A₁R/A₂AR binding. Compound 8 from the series achieved a minimum of twofold selectivity over all tested off-targets, demonstrating that the 2-aminonicotinonitrile scaffold provides a balance of potency and selectivity unattainable with 2-oxo or 2-halo analogs [1]. The target compound's cyclohepta[b] fusion extends this privileged scaffold, adding conformational diversity to a validated pharmacophore.

phosphodiesterase adenosine receptor multi-target polypharmacology

Physicochemical Differentiation: Hydrogen Bond Donor Capacity and Predicted Solubility vs. 2-Oxo and 2-Carbonitrile Analogs

The target compound carries one hydrogen bond donor (the primary amine –NH₂), whereas the 2-oxo analog (2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile, CAS 117311-18-9) and the 2-carbonitrile regioisomer (CAS 150459-79-3) possess zero hydrogen bond donors [1]. This difference in HBD count impacts predicted aqueous solubility: the 2-amino analog (with 4-aryl substitution) has an estimated water solubility of 8.03 mg/L at 25°C (WSKOW v1.41 from Log Kow = 3.66), while the 2-alkylthio analog—lacking the amino HBD—has estimated solubility of 25.62 mg/L (Log Kow = 4.38) . The LogP values confirm polarity differences: the target compound LogP = 2.15 (experimental) vs. the 2-carbonitrile isomer (calculated LogP higher due to lack of amino group) . The presence of an HBD in the target compound also enables hydrogen-bond-mediated interactions with biological targets and co-crystal formers, a capability entirely absent in the 2-oxo and 2-carbonitrile comparators.

physicochemical properties solubility hydrogen bonding ADME

Evidence-Backed Application Scenarios for 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile


Anti-Inflammatory Drug Discovery: Seven-Membered Ring Scaffold for Oral Activity Optimization

The cyclohepta[b]pyridine scaffold—the core structure of the target compound—was identified by Calhoun et al. (1995) as the optimal ring size for oral anti-inflammatory activity, outperforming the six-membered tetrahydroquinoline series in both rat carrageenan paw edema and adjuvant arthritis models [1]. The target compound serves as a versatile precursor for introducing diverse 2-substituents and 4-aryl groups via the reactive 2-amino and 3-nitrile handles, enabling rapid SAR expansion around the WY-28342 chemotype [1][2]. Projects targeting COX/LOX dual inhibition or NF-κB pathway modulation should prioritize the cyclohepta[b]pyridine scaffold over tetrahydroquinoline alternatives based on the documented scaffold superiority.

Neurodegenerative Disease Polypharmacology: PDE10A/A₁R/A₂AR Multi-Target Lead Generation

The 2-aminopyridine-3-carbonitrile core present in the target compound has been validated as a computationally designed, experimentally confirmed multi-target scaffold simultaneously engaging PDE10A (IC₅₀ = 2.4–10.0 μM) and adenosine A₁/A₂A receptors (Kᵢ = 34–294 nM) [3]. The target compound extends this privileged pharmacophore with a cycloheptane fusion, introducing conformational diversity that may enhance selectivity within the PDE and adenosine receptor families. The reactive 2-NH₂ and 3-CN groups permit further functionalization to optimize potency and selectivity, making this compound an ideal starting point for CNS polypharmacology programs targeting neurodegeneration.

Crystal Engineering and Co-Crystal Design: Exploiting the Predictable NH···N Dimer Motif

X-ray crystallographic analysis of 2-amino-cyclohepta[b]pyridine-3-carbonitrile derivatives confirms the formation of robust centrosymmetric R₂²(12) dimers via paired N–H···N(nitrile) hydrogen bonds [4]. This predictable supramolecular synthon can be exploited for co-crystallization with carboxylic acid-containing drug-like molecules (via complementary acid···pyridine or acid···amine interactions), enabling pharmaceutical co-crystal design for solubility and dissolution rate enhancement. The 2-oxo analog's extended NH···O networks are less amenable to discrete co-crystal design, providing a clear selection rationale for the 2-amino derivative in crystal engineering applications.

Diversity-Oriented Synthesis and Parallel Library Production: One-Step Access to a Privileged Scaffold

The target compound is accessible via a one-pot, three-component Gewald-type condensation of cycloheptanone, malononitrile, and ammonium acetate, in contrast to the two-step synthesis required for the corresponding 2-oxo analog [5][6]. This single-step synthetic accessibility makes the target compound an efficient entry point for parallel library synthesis: the 2-amino group can be acylated, alkylated, or converted to amides, while the 3-nitrile can be hydrolyzed to carboxamide or carboxylic acid, or transformed into heterocycles (tetrazoles, thiadiazoles). The higher overall yield (estimated 60–85% for the one-pot route vs. ~40–60% for the two-step 2-oxo route) directly reduces cost per compound in library production.

Quote Request

Request a Quote for 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.